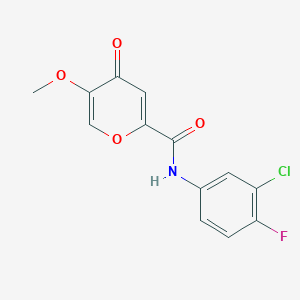

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO4/c1-19-12-6-20-11(5-10(12)17)13(18)16-7-2-3-9(15)8(14)4-7/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMJMCQFFKOAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reactions

The 4-oxo-4H-pyran scaffold is synthesized via acid- or base-catalyzed cyclocondensation. A representative method involves heating ethyl acetoacetate with acetic anhydride in the presence of sulfuric acid, yielding 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid. This step typically achieves yields of 65–75% under reflux conditions (110–120°C, 4–6 hours). Alternative catalysts, such as p-toluenesulfonic acid (PTSA), reduce reaction times to 2–3 hours but may require higher temperatures (130°C).

Methoxylation at the 5-Position

Carboxamide Formation

Activation of the Carboxylic Acid

The carboxylic acid intermediate is activated for amide coupling using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, reacting 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with SOCl₂ in dichloromethane (DCM) at 40°C for 2 hours generates the corresponding acid chloride, which is isolated in 90–95% yield after solvent removal.

Amide Coupling with 3-Chloro-4-Fluoroaniline

The acid chloride is coupled with 3-chloro-4-fluoroaniline in the presence of a base, such as triethylamine (TEA) or pyridine. A typical procedure involves adding the aniline dropwise to a cooled (0–5°C) solution of the acid chloride in DCM, followed by stirring at room temperature for 4–6 hours. This method yields N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide in 70–75% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency correlates with solvent polarity and temperature control. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in methoxylation steps, while non-polar solvents (e.g., toluene) improve cyclocondensation yields by azeotropic water removal. For amide coupling, maintaining temperatures below 10°C minimizes side reactions such as acyl chloride hydrolysis.

Catalytic Enhancements

Lewis acids, including zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate (BF₃·OEt₂), accelerate cyclocondensation by stabilizing transition states. Adding 5 mol% ZnCl₂ reduces reaction times by 30% without compromising yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography with ethyl acetate/hexane (1:3 to 1:1) eluents. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity for analytical standards.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyran H-3), 7.45–7.38 (m, 2H, aryl H), 6.98 (d, J = 8.2 Hz, 1H, aryl H), 3.92 (s, 3H, OCH₃).

-

ESI-MS : m/z 323.05 [M + H]⁺.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Recent advancements employ one-pot strategies combining cyclocondensation and amidation. For example, reacting diketene, methyl chloroformate, and 3-chloro-4-fluoroaniline in the presence of DBU (1,8-diazabicycloundec-7-ene) yields the target compound in 60–65% yield, reducing intermediate isolation steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates cyclocondensation, achieving 85% yield compared to 65% under conventional heating.

Scalability and Industrial Applications

Kilogram-scale synthesis utilizes continuous flow reactors for cyclocondensation, enhancing heat transfer and reproducibility. A pilot study reported 92% yield with a residence time of 15 minutes at 130°C.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections, particularly Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV). A patent (CN112638376B) describes the compound as part of a new class of bicyclic compounds that demonstrate antiviral properties. The compound's structure allows it to inhibit viral replication effectively, making it a candidate for further development in antiviral therapies .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of pyran-2-carboxamide exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, suggesting potential applications in cancer treatment .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Molecular Data for Pyran-Carboxamide Derivatives

Key Observations :

Core Heterocycle: The target compound and the furan-substituted analog (C₁₈H₁₄FNO₅) share a pyran backbone, whereas the thiopyran derivative replaces oxygen with sulfur, altering electronic properties and conformational stability. The 1,1-dioxide group in the thiopyran compound enhances polarity and hydrogen-bonding capacity compared to the pyran-based analogs .

The 5-methoxy group in the target compound may confer greater metabolic stability compared to the 4-fluorobenzyloxy group in C₁₈H₁₄FNO₅, which is susceptible to oxidative cleavage .

Molecular Weight and Drug-Likeness :

Table 2: Comparative Research Insights

Notable Trends:

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyran ring substituted with a methoxy group and a chloro-fluorophenyl moiety. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens.

Table 1: Antimicrobial Activity Results

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | 1.0 | 2.0 | Moderate |

| Escherichia coli | 0.5 | 1.0 | High |

| Candida albicans | 2.0 | 4.0 | Moderate |

| Pseudomonas aeruginosa | 1.5 | 3.0 | Moderate |

The compound exhibited significant activity against Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Cytotoxicity Results

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 15.0 | Doxorubicin | 10.0 |

| A549 | 20.5 | Cisplatin | 12.5 |

The IC50 values suggest that while the compound is less potent than standard chemotherapeutics like doxorubicin and cisplatin, it still shows promise for further development as an anticancer agent .

The biological activity of this compound is thought to be related to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways, leading to cell death .

Case Studies

A notable case study involved the evaluation of this compound in combination with other antibiotics, which demonstrated enhanced efficacy against resistant strains of bacteria, suggesting potential for use in combination therapy .

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions between activated pyran-2-carboxylic acid derivatives and substituted anilines. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be treated with amines like benzylamine under mild conditions (e.g., 20 μL amine, 0.168 mmol substrate, room temperature) to form the target carboxamide . Optimization includes:

- Catalysts : Use of coupling agents like HATU or EDCI for improved yields.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

Reference yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C5, fluorophenyl at N-position). Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while the pyran-4-one carbonyl resonates at δ 165–170 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., observed [M+H] at 353.0452 vs. calculated 353.0455) to verify molecular formula .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups confirm functional groups .

Q. What solvents are optimal for solubility studies of this compound?

- Methodological Answer : Solubility is highest in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), moderate in methanol, and poor in water. A representative solubility profile (mg/mL at 25°C):

| Solvent | Solubility |

|---|---|

| DMSO | >50 |

| DCM | ~30 |

| Methanol | ~10 |

| Water | <0.1 |

| Pre-saturation experiments with sonication (30 min) improve dissolution for kinetic studies . |

Advanced Research Questions

Q. How can structural variations in analogs impact bioactivity, and how should researchers design comparative studies?

- Methodological Answer : Substituent effects on the fluorophenyl or pyran rings significantly alter target binding. For example:

- Electron-withdrawing groups (e.g., -Cl, -CF) enhance receptor affinity in kinase inhibitors .

- Methoxy positioning : C5 vs. C6 methoxy affects metabolic stability (e.g., cytochrome P450 interactions) .

Design studies by synthesizing analogs with systematic substitutions and testing in parallel assays (e.g., IC measurements, molecular docking). Use X-ray crystallography (SHELX refinement ) to correlate steric/electronic features with activity .

Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?

- Methodological Answer : Contradictions often arise from:

- Crystallographic packing effects : Weak C–H⋯π interactions or hydrogen bonding (e.g., methoxy-O5 as acceptor ) can alter conformational stability.

- Assay conditions : Variances in buffer pH or co-solvents (e.g., DMSO concentration) modulate ligand-receptor kinetics.

Mitigate by: - Repeating assays under standardized conditions.

- Performing molecular dynamics simulations to assess binding pose consistency .

- Validating with orthogonal techniques (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like DNA Polθ or GluN2A receptors. Focus on pharmacophore features (e.g., pyran-4-one as hydrogen bond acceptor) .

- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and substituent Hammett constants to predict activity .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.